

Independent Validation of Ranosidenib's Anti-Tumor Activity: A Comparative Guide

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Compound of Interest

Compound Name: *Ranosidenib*

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This guide provides an objective comparison of the anti-tumor activity of **Ranosidenib** (HMPL-306) with alternative therapies targeting mutant isocitrate dehydrogenase (IDH) enzymes. The information presented is supported by available preclinical and clinical data to aid in the evaluation of this novel dual IDH1/2 inhibitor.

Introduction to Ranosidenib and the Role of Mutant IDH in Cancer

Ranosidenib is an orally bioavailable, potent, and selective dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.^[1] In various cancers, including acute myeloid leukemia (AML) and glioma, mutations in IDH1 and IDH2 lead to a neomorphic enzymatic activity, converting α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).^{[2][3][4]} Elevated levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.^{[2][3]}^[4] This results in widespread epigenetic alterations, including DNA and histone hypermethylation, which block cellular differentiation and promote tumorigenesis.^{[2][3][4]}

Ranosidenib is designed to inhibit both mutant IDH1 and IDH2, thereby reducing 2-HG levels and restoring normal cellular differentiation.^[1] This dual-targeting approach may offer an advantage over isoform-selective inhibitors by addressing tumors with either mutation and potentially overcoming resistance mechanisms involving isoform switching.^[5]

Comparative Analysis of Anti-Tumor Activity

This section provides a comparative overview of **Ranosidenib** and other approved or investigational IDH inhibitors: Ivosidenib (IDH1 inhibitor), Enasidenib (IDH2 inhibitor), and Vorasidenib (dual IDH1/2 inhibitor).

In Vitro Potency and Cellular Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **Ranosidenib** and its comparators against various mutant IDH enzymes and in cell-based assays. Lower IC₅₀ values indicate greater potency.

Compound	Target	Enzymatic IC ₅₀ (nM)	Cellular IC ₅₀ (nM)	Reference(s)
Ranosidenib (HMPL-306)	mIDH1/2	Data not publicly available	U87MG-IDH1-R132H: 50TF1-IDH1-R132H: 31HT1080 (IDH1-R132C): 26	[6]
Ivosidenib (AG-120)	mIDH1	R132H: 12R132C: 13R132G: 8R132L: 13R132S: 12	HT1080 (IDH1-R132C): 7.5	[6]
Enasidenib (AG-221)	mIDH2	R140Q: 100R172K: 400	Data not publicly available	[6]
Vorasidenib (AG-881)	mIDH1/2	IDH1 R132C/G/H/S: 0.04-22IDH2 R140Q: 7-14IDH2 R172K: 130	U-87 MG (IDH2 R140Q): <50HT-1080: <50TS603: <50	[7]

Preclinical In Vivo Efficacy

Preclinical studies in xenograft models provide crucial evidence of a drug's anti-tumor activity in a living system.

Compound	Cancer Model	Key Findings	Reference(s)
Ranosidenib (HMPL-306)	mIDH1 and mIDH2 tumor xenograft models	Robust and sustained reduction of 2-HG in vivo. High brain penetration.	[8]
Ivosidenib (AG-120)	mIDH1 AML PDX model	>99% reduction in hCD45+ cells in bone marrow in combination with azacitidine.	[1]
Enasidenib (AG-221)	IDH2-mutant AML PDX models	Dose-dependent survival benefit. Reduction in bone marrow blasts and induction of myeloid differentiation.	[9] [10]
Vorasidenib (AG-881)	Orthotopic mIDH glioma mouse model	Reduced tumor growth and >97% inhibition of 2-HG production in glioma tissue.	[7] [11]

Clinical Efficacy

Clinical trials provide the ultimate validation of a drug's anti-tumor activity in patients.

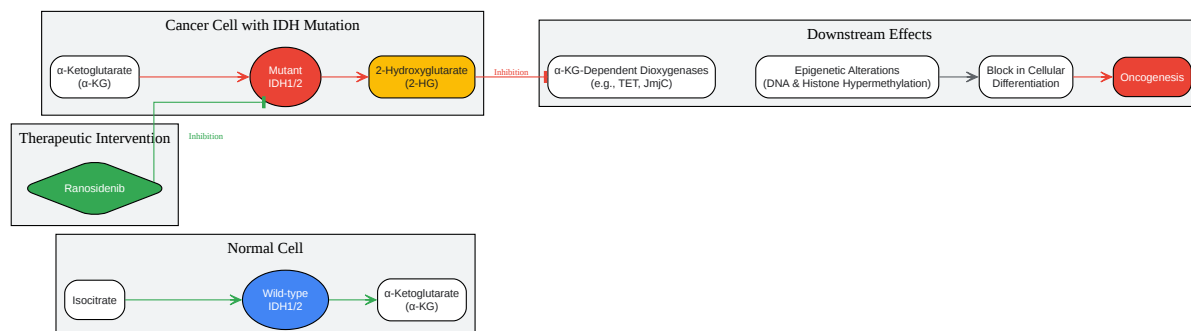
Compound	Cancer Type	Trial Phase	Key Efficacy Results	Reference(s)
Ranosidenib (HMPL-306)	Relapsed/Refractory (R/R) AML with mIDH1/2	Phase 1 (NCT04272957)	CR+CRh: 34.6% (mIDH1), 36.4% (mIDH2) Median OS: 13.4 months (mIDH1), 13.1 months (mIDH2)	[6]
Advanced Solid Tumors with IDH mutations	Phase 1	Lower-grade glioma (n=14): ORR 7.1%, DCR 100%	[6]	
Ivosidenib (AG-120)	R/R AML with mIDH1	Phase 3 (AGILE)	With azacitidine, median OS: 29.3 months vs 7.9 months with placebo + azacitidine.	[12]
Enasidenib (AG-221)	R/R AML with mIDH2	Phase 3	Median OS: 6.5 months vs 6.2 months with conventional care.	[12]
Vorasidenib (AG-881)	Grade 2 Glioma with mIDH1/2	Phase 3 (INDIGO)	Median PFS: 27.7 months vs 11.1 months with placebo.	[13]

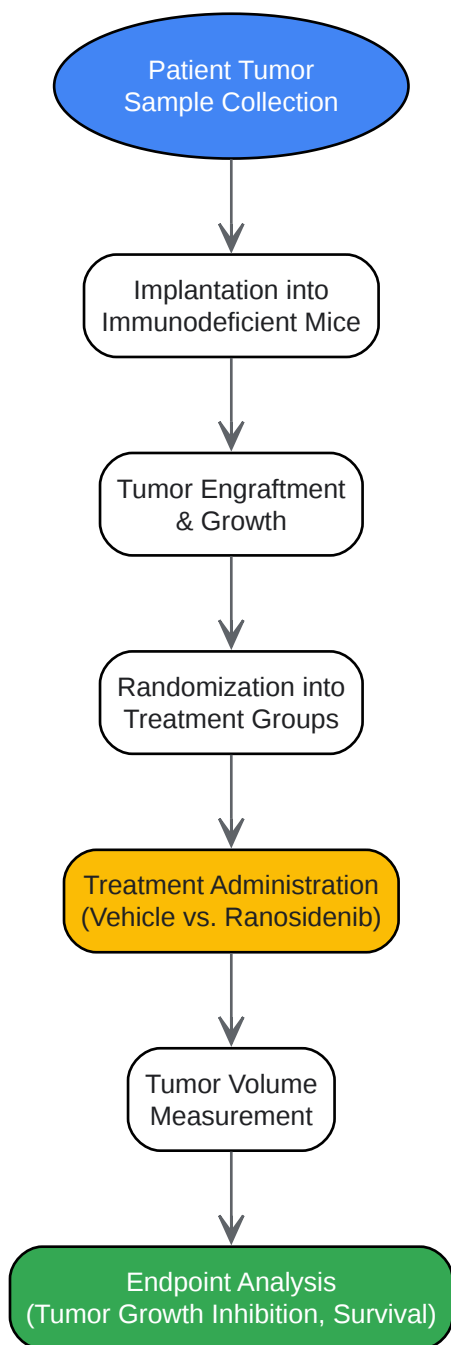
Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

Mutant IDH Signaling Pathway

This diagram illustrates the mechanism by which mutant IDH1/2 enzymes promote oncogenesis and how inhibitors like **Ranosidenib** intervene.





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